Product packaging for (4-Anilinophenyl)methanol(Cat. No.:CAS No. 53044-23-8)

(4-Anilinophenyl)methanol

Cat. No.: B13797900
CAS No.: 53044-23-8
M. Wt: 199.25 g/mol
InChI Key: AYCBYUAUDKNICE-UHFFFAOYSA-N
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Description

(4-Anilinophenyl)methanol is a chemical compound of significant interest in organic and medicinal chemistry research, primarily serving as a versatile synthetic intermediate. Its structure, which incorporates both an aniline and a benzylic alcohol functional group, makes it a valuable precursor for the construction of more complex molecules. A prominent application documented in scientific literature is its use in the synthesis of Schiff base ligands. In one documented procedure, this compound undergoes a condensation reaction with aldehydes, such as salicylaldehyde or 2-hydroxy-5-nitrobenzaldehyde, to form (E)-2-{[(4-anilinophenyl)imino]methyl}phenol derivatives . These resulting Schiff bases are themselves important intermediates, capable of forming complexes with various metal ions and being investigated for potential biological activities, including antibacterial and anticancer properties . The compound enables access to molecular structures featuring intramolecular hydrogen bonding, which can influence the compound's conformation and supramolecular assembly in the solid state . Researchers value this compound for its utility in developing new ligands, organic frameworks, and for exploring structure-activity relationships in drug discovery. The mechanism of action for this compound is defined by its reactivity as a building block; the alcohol moiety can be functionalized, while the aniline group is a key participant in condensation and electrophilic substitution reactions, facilitating the creation of diverse chemical libraries for screening and development. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B13797900 (4-Anilinophenyl)methanol CAS No. 53044-23-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53044-23-8

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(4-anilinophenyl)methanol

InChI

InChI=1S/C13H13NO/c15-10-11-6-8-13(9-7-11)14-12-4-2-1-3-5-12/h1-9,14-15H,10H2

InChI Key

AYCBYUAUDKNICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)CO

Origin of Product

United States

Synthetic Methodologies for 4 Anilinophenyl Methanol and Its Derivatives

Strategies for Carbon-Oxygen Bond Formation

The introduction of the hydroxymethyl group onto the phenyl ring is a critical transformation in the synthesis of (4-anilinophenyl)methanol. This can be achieved either by the reduction of a pre-existing carbonyl group or through the construction of the C-O bond via nucleophilic attack.

Reductive Pathways to the Methanol (B129727) Moiety

A common and efficient strategy for installing the methanol moiety is the reduction of a corresponding carbonyl precursor, such as an aldehyde or a carboxylic acid derivative. This approach is advantageous as the required precursors, like 4-anilinobenzaldehyde, can often be synthesized through established methods.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Several reducing agents can be employed for this purpose, with varying degrees of selectivity and reactivity.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. acs.org It is compatible with many functional groups, making it suitable for complex molecules. A more powerful reagent, lithium aluminum hydride (LiAlH₄), can also be used but is less selective. For reductive amination processes, specialized borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are preferred as they selectively reduce the intermediate iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). Catalytic hydrogenation is an effective method for reducing aldehydes and can be performed under various pressures and temperatures. rsc.org For instance, the selective hydrogenation of a nitro group to an amine can be achieved using a stabilized Pd nanoparticle catalyst, a transformation often required in the synthesis of aniline (B41778) derivatives. rsc.org Similarly, catalytic hydrogenation can be applied to reduce carbonyl groups. Ruthenium-based catalysts have also been shown to be effective for the hydrogenation of cyclic imides to yield diols and amines. nih.gov

PrecursorReducing Agent/CatalystProductKey Features
4-AnilinobenzaldehydeSodium Borohydride (NaBH₄)This compoundMild, selective for carbonyls.
4-AnilinobenzaldehydeH₂ / Palladium on Carbon (Pd/C)This compoundClean, high-yielding, industrial applicability.
4-(Phenylcarbamoyl)benzoic acidLithium Aluminum Hydride (LiAlH₄)This compoundReduces both amide and carboxylic acid.
4-Nitrobenzaldehyde1. Aniline (Reductive Amination) 2. NaBH₃CNThis compoundOne-pot formation of C-N and reduction of C=N.

Nucleophilic Additions and Substitutions in Precursor Synthesis

The C-O bond of the methanol group can also be formed through nucleophilic reactions. These methods build the carbon skeleton and introduce the hydroxyl group simultaneously or in a sequential manner.

Grignard Reactions: The Grignard reaction is a powerful tool for C-C bond formation and the synthesis of alcohols. mnstate.eduutdallas.edu To synthesize this compound, a Grignard reagent such as 4-anilinophenylmagnesium bromide could theoretically be reacted with formaldehyde (B43269). However, the presence of the acidic N-H proton in the aniline moiety is incompatible with the highly basic Grignard reagent and would require a protection strategy. A more viable Grignard approach involves reacting an appropriate aryl magnesium halide with a carbonyl compound like benzophenone (B1666685) to produce tertiary alcohols such as triphenylmethanol. cerritos.edustudycorgi.com This highlights the general utility of the reaction in alcohol synthesis. utdallas.edumasterorganicchemistry.com

Nucleophilic Substitution: The synthesis can also proceed via a precursor where a leaving group at the benzylic position is displaced by a hydroxide (B78521) nucleophile. For example, (4-anilinophenyl)methyl halide could be hydrolyzed to the target alcohol. These substitution reactions can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the substrate and reaction conditions. patsnap.comyoutube.com The benzylic position is particularly reactive towards both mechanisms due to the potential for resonance stabilization of a carbocation intermediate (Sₙ1) or the accessibility for backside attack (Sₙ2). youtube.com

Strategies for Carbon-Nitrogen Bond Formation in the Aniline Moiety

The formation of the aryl-nitrogen bond is the cornerstone of synthesizing the diarylamine structure of this compound. Modern cross-coupling reactions have largely superseded classical methods due to their superior efficiency and substrate scope.

Cross-Coupling Methodologies for Aryl-Nitrogen Linkages

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-N bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a premier method for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org It involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org For the synthesis of this compound, a plausible route is the coupling of aniline with a 4-halobenzyl alcohol (e.g., 4-bromobenzyl alcohol). The choice of ligand (e.g., BINAP, DPPF, X-Phos) and base (e.g., Cs₂CO₃, KOt-Bu) is crucial for reaction efficiency. organic-synthesis.combeilstein-journals.org The reaction generally exhibits broad functional group tolerance, accommodating the hydroxyl group of the benzyl (B1604629) alcohol. wikipedia.org

Ullmann Condensation: A classical method, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, alcohol, or thiol. wikipedia.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize ligands like N,N-dimethylglycine or bipyridyl complexes, allowing the reaction to proceed under milder conditions and with catalytic amounts of copper. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction provides a valuable alternative to palladium-catalyzed methods for C-N bond formation.

Aryl Halide PrecursorAmineCatalyst System (Catalyst/Ligand/Base)Reaction Type
4-Bromobenzyl alcoholAnilinePd(OAc)₂ / X-Phos / KOt-BuBuchwald-Hartwig
4-Iodobenzyl alcoholAnilineCuI / N,N-Dimethylglycine / Cs₂CO₃Ullmann Condensation
4-Chlorobenzyl alcoholAnilinePd₂(dba)₃ / BrettPhos / NaOt-BuBuchwald-Hartwig

Classical Condensation Reactions of Anilines and Derivatives

While often lower yielding or requiring harsher conditions than modern cross-coupling methods, classical approaches like reductive amination can still be effective.

Reductive Amination: This powerful one-pot procedure combines the formation of an imine or iminium ion from a carbonyl compound and an amine with its subsequent reduction. masterorganicchemistry.comharvard.edu A synthesis of this compound could be envisioned by reacting 4-aminobenzyl alcohol with cyclohexanone, followed by dehydrogenation and reduction steps. More directly, the reaction between aniline and 4-formylbenzyl alcohol would form an imine, which can be reduced in situ using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or decaborane (B607025) (B₁₀H₁₄) to yield the final product. harvard.eduorganic-chemistry.org This strategy builds the C-N bond and sets the final oxidation state of the benzylic carbon in separate conceptual steps. Catalyst systems based on non-noble metals are also being developed for reductive aminations. researchgate.net

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient synthesis of this compound, underpinning both C-O and C-N bond-forming strategies.

Palladium Catalysis: Palladium is the most versatile metal for the synthesis of diarylamines via the Buchwald-Hartwig reaction. acsgcipr.org Catalyst systems typically consist of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand. beilstein-journals.org These catalysts have evolved to allow the coupling of a wide range of aryl halides, including less reactive chlorides, with various amines. organic-synthesis.com Palladium catalysts are also employed in cascade reactions, where multiple bond-forming events occur in a single operation, such as in the synthesis of heterocycles. researchgate.netorganic-chemistry.orgmdpi.com

Copper Catalysis: Copper catalysts are primarily used in Ullmann-type C-N and C-O coupling reactions. wikipedia.orgmdpi.com The development of ligand-accelerated catalysis has revitalized this methodology, enabling reactions at lower temperatures with improved yields and functional group tolerance. organic-chemistry.org

Ruthenium and Other Metals: Ruthenium catalysts have shown significant promise in hydrogenation reactions, including the reduction of amides and imines. nih.gov For instance, Ru/ZrO₂ has been reported as an efficient catalyst for the reductive amination of biomass-derived aldehydes and ketones. researchgate.net Other research explores molybdenum pincer complexes for the selective hydrogenation of amides. researchgate.net These catalytic systems offer alternative pathways that may provide different selectivities or operate under greener conditions.

Catalyst MetalKey Reaction TypeTypical PrecursorsLigand/Support Examples
Palladium (Pd)Buchwald-Hartwig AminationAryl halides, AminesX-Phos, BINAP, BrettPhos
Copper (Cu)Ullmann CondensationAryl halides, Amines/AlcoholsN,N-Dimethylglycine, Phenanthroline
Ruthenium (Ru)Hydrogenation / Reductive AminationAldehydes, Imines, AmidesPNP Pincer Ligands, ZrO₂ support
Molybdenum (Mo)Amide HydrogenationAmidesPincer Complexes

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful and versatile methods for the construction of the C-N bond in diarylamines, a key structural feature of this compound. Palladium and copper-based catalytic systems are particularly prominent in N-arylation reactions. A plausible and efficient route to this compound involves the coupling of an aniline derivative with a suitable 4-halobenzyl alcohol derivative, or the coupling of 4-aminobenzyl alcohol with a phenyl halide.

One potential pathway is the palladium-catalyzed Buchwald-Hartwig amination. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine ligand. For the synthesis of this compound, this could involve the reaction of 4-bromobenzyl alcohol with aniline. To prevent self-coupling or side reactions, the hydroxyl group of 4-bromobenzyl alcohol might require protection, for instance, as a silyl (B83357) ether.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Benzyl Alcohol Derivatives This table is illustrative and based on analogous reactions.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene10085-95
Pd₂(dba)₃XPhosNaOtBuDioxane11088-98
PdCl₂(dppf)dppfCs₂CO₃DMF12080-90

Another viable transition metal-catalyzed approach is the Ullmann condensation, which traditionally uses copper catalysts for the formation of C-N bonds. Modern modifications of this reaction often employ copper(I) catalysts with various ligands, allowing for milder reaction conditions compared to the classical high-temperature procedure. The synthesis of this compound via an Ullmann-type reaction could involve the coupling of 4-iodobenzyl alcohol with aniline in the presence of a copper catalyst and a suitable ligand such as a diamine or an amino acid.

A different strategy involves the reduction of a suitable precursor such as 4-anilinobenzaldehyde or a 4-anilinobenzoic acid ester. For instance, methyl 4-anilinobenzoate can be synthesized via a palladium-catalyzed N-arylation of methyl 4-aminobenzoate. The subsequent reduction of the ester functionality to the corresponding alcohol would yield this compound. This reduction can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering metal-free alternatives for a wide range of transformations. For the synthesis of this compound, a key organocatalytic step could be the asymmetric reduction of a precursor ketone, 4-anilinobenzophenone, to the corresponding chiral alcohol. This approach would provide access to enantioenriched this compound, which is of significant interest in the pharmaceutical industry.

Chiral oxazaborolidines, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for the enantioselective reduction of prochiral ketones to secondary alcohols using borane (B79455) reagents. The reduction of 4-anilinobenzophenone with a borane source in the presence of a catalytic amount of a chiral oxazaborolidine would be a direct method to obtain chiral this compound.

Table 2: Illustrative Conditions for Organocatalytic Asymmetric Reduction of a Diary Ketone This table is based on general procedures for similar substrates.

OrganocatalystReducing AgentSolventTemperature (°C)Enantiomeric Excess (ee, %)
(S)-CBS catalystBH₃·SMe₂THF-20 to 25>90
Chiral Proline derivativeNaBH₄Methanol0 to 2580-95
Chiral Phosphoric AcidHantzsch EsterToluene40>90

Another organocatalytic strategy could involve a transfer hydrogenation reaction. In this approach, a hydrogen donor, such as a Hantzsch ester or isopropanol (B130326), is used in conjunction with a chiral organocatalyst, like a chiral phosphoric acid or a chiral primary amine, to reduce the ketone. This method avoids the use of stoichiometric borane reagents, which can be hazardous.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This can be achieved through several strategies, including the use of renewable starting materials, atom-economical reactions, safer solvents, and catalytic methods.

One of the core principles of green chemistry is the use of catalytic reactions over stoichiometric ones. The transition metal-catalyzed and organocatalytic methods discussed above are inherently greener than stoichiometric approaches as they reduce the amount of waste generated. The development of highly active and recyclable catalysts is a key area of research in this context.

The choice of solvent is another critical factor. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. For the N-arylation reactions, the use of water as a solvent with appropriate water-soluble catalysts and ligands is a promising green alternative.

Energy efficiency is also a key consideration. The use of microwave irradiation or sonication can often accelerate reaction rates and reduce reaction times, leading to lower energy consumption compared to conventional heating methods.

Finally, designing synthetic routes that start from renewable feedstocks is a long-term goal of green chemistry. While the direct synthesis of this compound from biomass is currently challenging, the development of bio-based routes to key intermediates like aniline and benzyl alcohol derivatives is an active area of research.

Novel Synthetic Pathways and Process Optimization Considerations

The development of novel and more efficient synthetic pathways for this compound is crucial for its potential large-scale production. One promising avenue is the use of C-H activation reactions. A direct C-H arylation of a suitable N-protected 4-aminobenzyl alcohol with benzene (B151609), catalyzed by a transition metal, would be a highly atom-economical route, avoiding the need for pre-functionalized starting materials.

Process optimization is essential to improve the efficiency, safety, and cost-effectiveness of any synthetic route. For the synthesis of this compound, key parameters to optimize include:

Catalyst Loading and Turnover Number: Minimizing the amount of expensive transition metal catalyst required is crucial for economic viability. Research into more active catalysts with higher turnover numbers is ongoing.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and reactant concentrations can significantly impact the yield and purity of the product. Design of Experiments (DoE) can be a powerful tool for systematically optimizing these parameters.

Work-up and Purification: Developing efficient and environmentally friendly methods for product isolation and purification is critical. This could involve crystallization, extraction with green solvents, or chromatography using more sustainable stationary and mobile phases.

Flow Chemistry: Continuous flow reactors can offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability. The implementation of a flow process for the synthesis of this compound could lead to significant improvements in efficiency and consistency.

Chemical Reactivity and Transformation Mechanisms of 4 Anilinophenyl Methanol

Reactivity of the Aniline (B41778) Functional Group

The aniline moiety contains a secondary amine, which is a potent nucleophile and can be readily functionalized. Its reactivity is central to many synthetic applications of (4-Anilinophenyl)methanol.

N-Alkylation: The nitrogen atom of the aniline group can be alkylated through nucleophilic substitution with alkyl halides. wikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. researchgate.net The choice of base and conditions is important to favor N-alkylation over O-alkylation of the alcohol. Generally, N-alkylation of anilines can proceed with weaker bases (like K₂CO₃) compared to the strong bases (like NaH) needed for O-alkylation. jk-sci.comorganic-chemistry.org Industrially, N-alkylation is often performed using alcohols as alkylating agents in the presence of catalysts that activate the alcohol's hydroxyl group. wikipedia.org

N-Acylation: The aniline nitrogen is readily acylated by reaction with acyl chlorides or acid anhydrides to form amides. evitachem.comorganic-chemistry.org This reaction is typically very fast and can be performed using a base like pyridine (B92270) or even in a biphasic aqueous system (the Schotten-Baumann reaction). google.com The nucleophilicity of the aniline nitrogen is significantly greater than that of the benzylic alcohol, allowing for high chemoselectivity. For example, reaction with methacrylic acid derivatives can be used to synthesize reactive antioxidants where the aniline functionality is acylated. researchgate.net

Aromatic Amine Reactivity in Condensation Reactions

The secondary aromatic amine group in this compound is a key functional group that readily participates in condensation reactions. These reactions typically involve the nucleophilic nitrogen atom attacking an electrophilic center, resulting in the formation of a new carbon-nitrogen bond and the elimination of a small molecule, such as water.

One of the most common transformations is the reaction with aldehydes and ketones to form imines or, if the product is stabilized by conjugation, related structures. The reactivity of the amine is influenced by its aromatic nature, which makes it less basic but still sufficiently nucleophilic to react with strong electrophiles. For instance, condensation reactions involving aromatic amines can be facilitated under acidic or basic conditions. evitachem.com In some cases, these reactions can be carried out at elevated temperatures, between 150°C and 250°C, even without a catalyst, to drive the formation of the desired amide or imine products. google.com

The formation of amides through condensation with carboxylic acids or their derivatives (like acyl chlorides) is another significant reaction pathway. The amine's lone pair attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide. While this reaction can be performed directly, the use of coupling agents or conversion of the carboxylic acid to a more reactive acyl chloride is common to achieve higher yields under milder conditions. mnstate.edu

Electron-Donating Effects on Aromatic Ring Reactivity

The reactivity of the two aromatic rings in this compound is significantly influenced by the electronic effects of its substituents: the anilino group (-NH-Ph) and the hydroxymethyl group (-CH₂OH). Both substituents modulate the electron density of the rings, affecting their susceptibility to electrophilic attack. libretexts.org

The anilino group is a powerful activating group. The nitrogen atom's lone pair of electrons can be delocalized into the attached benzene (B151609) ring (Ring A) through resonance. libretexts.orglibretexts.org This resonance effect strongly increases the electron density of the ring, particularly at the ortho and para positions, making it much more reactive towards electrophiles than benzene. wikipedia.org This electron-donating characteristic stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic aromatic substitution, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com

Reactivity of the Aromatic Ring Systems

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and its regiochemical outcome in this compound is dictated by the directing effects of the substituents. wikipedia.org

Ring A (Anilino-substituted): The anilino group is a strong ortho-, para-director. msu.edu The resonance structures show a buildup of negative charge at the positions ortho and para to the nitrogen atom. libretexts.org Given that the para position is already substituted by the second phenyl ring system, electrophilic attack will be strongly directed to the two ortho positions.

Ring B (Hydroxymethyl-substituted): The hydroxymethyl group is considered a weak activating group and is also an ortho-, para-director. libretexts.org Therefore, electrophiles will preferentially attack the positions ortho and para to the -CH₂OH group. The para position is occupied by the anilino-phenyl group, leaving the two ortho positions as the most likely sites for substitution on this ring.

Due to the powerful activating nature of the anilino nitrogen, Ring A is significantly more reactive than Ring B . wikipedia.org Consequently, in a competitive electrophilic substitution reaction, the incoming electrophile will overwhelmingly favor substitution on the positions ortho to the amine group on Ring A.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Aromatic RingSubstituentElectronic EffectActivating/DeactivatingDirecting EffectPrimary Substitution Site(s)
Ring AAnilino (-NH-Ph)+R >> -I (Strong Resonance Donation)Strongly Activatingortho, para-ortho to -NH
Ring BHydroxymethyl (-CH₂OH)+I > -I (Weak Inductive Donation)Weakly Activatingortho, para-ortho to -CH₂OH

Dearomatization Strategies

Dearomatization reactions are powerful transformations that convert flat, aromatic systems into three-dimensional cyclic structures, providing access to complex molecular architectures. nih.gov Several strategies could potentially be applied to this compound, with selectivity again being dictated by the electronic properties of the two rings.

Birch Reduction: This is a classic method for the partial reduction of aromatic rings using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com The reaction is most efficient on electron-rich rings. Therefore, the anilino-substituted Ring A would be the preferred site for Birch reduction. The reaction proceeds faster on rings with electron-donating substituents. masterorganicchemistry.com

Oxidative Dearomatization: This strategy often employs hypervalent iodine reagents or heavy metal oxidants like lead tetraacetate. nih.gov It typically works best on electron-rich phenols or anilines to generate quinone-like structures. The aniline ring (Ring A) of this compound would be susceptible to oxidative dearomatization, potentially forming a quinone imine intermediate after oxidation.

Transition-Metal Catalyzed Dearomatization: Various transition metals can catalyze dearomatization reactions, often involving hydrogenation or cycloaddition pathways. The specific catalyst and conditions would determine which ring, if any, would react.

Photochemical Dearomatization: Certain aromatic compounds can undergo dearomatization upon photoexcitation, often leading to cycloaddition reactions. princeton.edu The feasibility for this compound would depend on its photochemical properties.

Table 2: Potential Dearomatization Strategies for this compound
StrategyTypical ReagentsLikely Target RingRationale
Birch ReductionNa or Li, NH₃ (l), ROHRing AElectron-donating group (-NH-) enhances reactivity toward dissolving metal reduction. masterorganicchemistry.com
Oxidative DearomatizationPb(OAc)₄, PhI(OAc)₂Ring AElectron-rich aniline moiety is susceptible to oxidation to form quinone-like intermediates. nih.gov
Anionic CyclizationStrong base (e.g., s-BuLi)Ring BDeprotonation next to the -CH₂OH group could potentially initiate a dearomatizing cyclization, though this is less common for this specific structure. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound provides insight into its reactivity and helps predict product formation.

The mechanism for electrophilic aromatic substitution is well-established and proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Attack on the Electrophile: The π-electron system of one of the aromatic rings (preferentially the highly activated Ring A) acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts aromaticity. masterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom that bears the electrophile. This restores the aromatic π-system and yields the substituted product. libretexts.org The stability of the intermediate arenium ion is key. For attack on Ring A ortho to the amine, one of the resonance structures places the positive charge directly on the carbon atom bonded to the nitrogen. The nitrogen's lone pair can then delocalize to stabilize this charge, significantly lowering the energy of the intermediate and accelerating the reaction at this position. minia.edu.eg

The hydrolysis of related N-phenyl-p-phenylenediamine (PPD) structures has been studied, and the mechanism is believed to be steered by N-protonation followed by nucleophilic substitution on the aromatic carbon. acs.org A similar mechanism could be proposed for the cleavage of the C-N bond in this compound under certain conditions, where protonation of the amine nitrogen facilitates the attack of water on the attached aromatic carbon.

Condensation reactions , such as imine formation, typically proceed through the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. evitachem.comnih.gov This is followed by proton transfer and subsequent elimination of water, often catalyzed by acid, to yield the final imine product.

Advanced Spectroscopic and Structural Elucidation of 4 Anilinophenyl Methanol

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within a molecule by probing their vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its bonds. The resulting spectrum provides a unique fingerprint of the functional groups present. For (4-anilinophenyl)methanol, the key functional groups are the hydroxyl (-OH) group, the secondary amine (N-H) group, aromatic rings (C=C and C-H), and the C-O and C-N bonds.

The spectrum is expected to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, often overlapping with the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic rings typically appear just above 3000 cm⁻¹. The region between 1600-1400 cm⁻¹ is characteristic of C=C stretching vibrations within the aromatic rings. A distinct, strong band corresponding to the C-O stretching of the primary alcohol is anticipated in the 1260-1050 cm⁻¹ region.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400-3200 (broad) O-H Stretch Alcohol
~3400-3300 N-H Stretch Secondary Amine
~3100-3000 C-H Stretch Aromatic
~1610, 1515, 1450 C=C Stretch Aromatic Ring
~1320 C-N Stretch Aromatic Amine
~1050 C-O Stretch Primary Alcohol
~830 C-H Bending (out-of-plane) 1,4-disubstituted ring

Note: The data in this table is predicted based on characteristic infrared absorption frequencies for known functional groups.

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds (like O-H and C=O), Raman spectroscopy is particularly effective for characterizing non-polar bonds and symmetric vibrations, such as the C=C bonds in aromatic rings.

In the Raman spectrum of this compound, strong signals are expected for the aromatic C=C stretching vibrations. The symmetric "ring breathing" mode of the benzene (B151609) rings would also give a characteristic sharp peak. The C-H stretching vibrations of the aromatic rings will also be visible. The O-H and N-H stretching bands are typically weaker and broader in Raman spectra compared to FT-IR.

Table 2: Predicted Raman Shift Assignments for this compound

Raman Shift (cm⁻¹) Vibration Type Functional Group
~3060 C-H Stretch Aromatic
~1605 C=C Stretch Aromatic Ring

Note: The data in this table is predicted based on characteristic Raman shifts for known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of this compound would show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the alcohol proton (-OH), and the amine proton (-NH-).

The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the presence of two different phenyl rings. The protons on the aniline (B41778) ring are expected to be shifted upfield compared to those on the benzyl (B1604629) alcohol ring due to the electron-donating nature of the amine group. The protons on the 1,4-disubstituted ring will likely appear as two distinct doublets. The five protons of the monosubstituted aniline ring will show more complex splitting patterns (triplets and doublets). The methylene protons adjacent to the hydroxyl group and the aromatic ring are expected to appear as a singlet around δ 4.3-4.7 ppm. The signals for the -OH and -NH protons are typically broad and their chemical shifts are concentration and solvent-dependent.

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Chemical Shift (δ ppm) Multiplicity Number of Protons Assignment
~7.30 d 2H Protons ortho to -CH₂OH
~7.25 t 2H Protons meta to -NH-
~7.10 d 2H Protons ortho to -NH-
~7.05 d 2H Protons meta to -CH₂OH
~6.90 t 1H Proton para to -NH-
~5.70 s (broad) 1H NH
~4.60 s 2H CH₂ OH

Note: The data in this table is predicted based on analogous compounds and standard chemical shift ranges. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak. Due to the molecule's asymmetry, all 13 carbon atoms of this compound are expected to be chemically non-equivalent, thus giving rise to 13 distinct signals.

The carbon of the methylene group (-CH₂OH) is expected to appear around δ 65 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm. The carbons directly attached to the nitrogen and the hydroxymethyl group (quaternary carbons) will have distinct chemical shifts influenced by these substituents.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Chemical Shift (δ ppm) Assignment
~148 C -NH (quaternary)
~143 C -CH₂OH (quaternary)
~138 C -NH (quaternary, aniline ring)
~129 Aromatic C H
~128 Aromatic C H
~121 Aromatic C H
~118 Aromatic C H
~117 Aromatic C H

Note: The data in this table is predicted based on analogous compounds and standard chemical shift ranges. Due to the complexity of the aromatic region, specific assignments require 2D NMR data.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. In this compound, COSY would show correlations between the coupled protons within each aromatic ring, helping to trace the connectivity of the spin systems. For example, the ortho protons on the aniline ring would show a correlation to the meta protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the singlet at ~δ 4.60 ppm would correlate with the carbon signal at ~δ 65 ppm, confirming the -CH₂OH group.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the chemical structure of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information regarding the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₁₃H₁₃NO), HRMS can distinguish its elemental composition from other isobaric compounds (compounds with the same nominal mass but different exact masses). The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

HRMS analysis provides an observed mass that can be compared to the theoretical value, with any deviation typically measured in parts per million (ppm). A low ppm error provides strong evidence for the proposed molecular formula.

Table 1: Theoretical Isotopic Masses for this compound

Isotope Formula Mass (Da) Relative Abundance (%)
¹²C₁₃¹H₁₃¹⁴N¹⁶O 199.09971 100.00
¹²C₁₂¹³C¹H₁₃¹⁴N¹⁶O 200.10307 14.23
¹²C₁₃¹H₁₂²H¹⁴N¹⁶O 200.10599 0.20
¹²C₁₃¹H₁₃¹⁵N¹⁶O 200.09676 0.37

This interactive table allows sorting by column.

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to induce fragmentation at the weakest bonds.

Plausible fragmentation pathways include:

Loss of water (H₂O): The hydroxyl group can be easily lost as a neutral water molecule, particularly after protonation.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the bond between the phenyl ring and the methanol (B129727) group.

Cleavage of the C-N bond: Fragmentation at the aniline linkage.

Analyzing the m/z values of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the aniline, phenyl, and methanol moieties.

Table 2: Plausible MS/MS Fragments of Protonated this compound ([C₁₃H₁₄NO]⁺, m/z 200.107)

Fragment Ion (m/z) Proposed Structure/Neutral Loss
182.096 [M+H - H₂O]⁺
169.088 [M+H - CH₂O]⁺
106.065 [C₇H₈N]⁺ (Aniline fragment)
93.057 [C₆H₇N]⁺ (Aniline radical cation)

This interactive table provides details on potential fragmentation patterns.

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound. Its polar functional groups make it amenable to several common methods.

Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules. rsc.org Given the presence of a basic amino group and a hydroxyl group, this compound is expected to ionize efficiently in positive-ion ESI mode through protonation, forming the [M+H]⁺ ion. ESI is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.govresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are volatile enough to be thermally desorbed. researchgate.netresearchgate.net Ionization occurs in the gas phase via proton transfer from reagent gas ions (e.g., from the solvent). This technique could serve as an alternative to ESI for this compound.

Atmospheric Pressure Photoionization (APPI): APPI utilizes ultraviolet photons to ionize analytes, making it particularly effective for aromatic compounds. nih.govnih.govresearchgate.net The two phenyl rings in this compound make it a good candidate for APPI, which can sometimes offer higher sensitivity and reduced matrix effects compared to ESI and APCI for certain molecules.

Table 3: Comparison of Ionization Techniques for this compound

Technique Principle Suitability for this compound Expected Ion
ESI Ionization from charged droplets in a strong electric field. High (due to polar -NH and -OH groups). [M+H]⁺
APCI Chemical ionization at atmospheric pressure via proton transfer from solvent ions. Moderate to High (suitable for thermally stable molecules). [M+H]⁺

This interactive table compares the suitability of different ionization methods.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The molecular conformation would be defined by several key parameters, most notably the torsion angle between the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on the adjacent rings, a twisted, non-coplanar arrangement is expected. The dihedral angle between the mean planes of the two aromatic rings is a critical descriptor of this twist. nih.gov The crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice.

Table 4: Predicted Crystallographic Parameters for this compound

Parameter Description Predicted Value/Feature
Crystal System The symmetry class of the unit cell. Likely monoclinic or orthorhombic.
Space Group The specific symmetry elements of the crystal. Centrosymmetric for a racemic mixture.
Z Number of molecules per unit cell. Typically 2, 4, or 8.

This interactive table outlines the expected crystallographic data.

The packing of this compound molecules in the crystal lattice is governed by non-covalent intermolecular forces.

Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group makes this compound capable of forming a robust network of hydrogen bonds. The -OH group can act as both a hydrogen bond donor and acceptor, while the -NH- group acts as a donor. These interactions are expected to be a dominant force in the crystal packing, potentially forming chains or sheets of molecules. nih.govrsc.orgcsic.es

π-π Stacking: The two aromatic rings provide sites for π-π stacking interactions between adjacent molecules. These interactions, which arise from the electrostatic attraction between the electron-rich π-systems, further stabilize the crystal structure. rsc.orgresearchgate.net The geometry of these interactions can be parallel-displaced or T-shaped, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govrsc.org

Table 5: Potential Intermolecular Interactions in Crystalline this compound

Interaction Type Donor/Acceptor Groups Expected Geometry
Hydrogen Bond O-H···N, N-H···O, O-H···O Linear or near-linear, forming chains or dimers.

This interactive table summarizes the key intermolecular forces.

Tautomeric Equilibrium Studies in the Solid State

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, can be significantly influenced by the physical state of a compound. In the solid state, intermolecular interactions within the crystal lattice can stabilize one tautomer over another, leading to different structural and electronic properties compared to the solution phase. For this compound, the presence of both an amine (-NH-) and a hydroxyl (-OH) group allows for the theoretical possibility of prototropic tautomerism.

While specific experimental studies on the solid-state tautomerism of this compound are not extensively documented in current literature, the principles can be extrapolated from studies on analogous aromatic systems. The primary equilibrium would likely involve the transfer of a proton. The predominant form is the benzenoid structure, this compound. A potential, less stable tautomer could exist in a quinonoid-like form, although this is generally less favorable for simple aromatic amines and alcohols without significant electronic influence from other substituents.

The investigation of such equilibria in the solid state relies heavily on advanced spectroscopic techniques. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly 13C and 15N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is a powerful tool for this purpose. bohrium.com These techniques can distinguish between different chemical environments of carbon and nitrogen atoms in the solid lattice, potentially identifying the presence of coexisting tautomers or a single dominant form. bohrium.com X-ray crystallography would provide definitive structural evidence, confirming bond lengths and atom positions that correspond to a specific tautomeric form.

Table 1: Hypothetical Tautomeric Equilibrium of this compound and Investigative Techniques

Tautomer NameStructurePredominant StatePrimary Investigative TechniquesExpected Observations
This compoundBenzenoidSolid and Solution13C CPMAS NMR, X-ray CrystallographyNMR signals consistent with distinct aromatic and benzylic carbons. Crystal structure showing typical C-N and C-O single bonds.
4-(Iminocyclohexa-2,5-dienylidene)phenylmethanolQuinonoid-likeHighly Unlikely13C CPMAS NMR, X-ray CrystallographyShifted NMR signals indicating C=N and C=C bonds in the ring. Altered bond lengths in the crystal structure.

Advanced Chromatographic Techniques for Separation and Detection

The separation, identification, and quantification of this compound from complex matrices require sophisticated chromatographic methods. The choice of technique depends on the compound's volatility, polarity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of non-volatile and thermally sensitive compounds like this compound. ijtsrd.combasicmedicalkey.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common approach for this type of aromatic alcohol and amine. nih.govwikipedia.org

Method development involves the systematic optimization of several key parameters to achieve adequate separation with good peak shape, resolution, and sensitivity. chromatographyonline.com A common stationary phase is a C18 (octadecylsilane) column, which provides effective hydrophobic retention for the aromatic rings. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. basicmedicalkey.comwikipedia.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the analyte while maintaining good separation from potential impurities. chromatographyonline.com To improve peak shape and control the ionization state of the amine and hydroxyl groups, a modifier like formic acid or acetic acid is usually added to the mobile phase. basicmedicalkey.comconicet.gov.ar Detection is commonly performed using a UV-Vis or Diode-Array Detector (DAD), leveraging the chromophores in the molecule. journalijdr.com

Table 2: Exemplar HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3 µm)Provides good retention for aromatic compounds. researchgate.nethelixchrom.com
Mobile Phase A Water with 0.1% Formic AcidAqueous component for polar mobile phase. Acid improves peak shape. conicet.gov.ar
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analyte. basicmedicalkey.com
Gradient 5% to 95% B over 15 minutesEnsures separation from both more polar and less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temperature 35 °CImproves reproducibility and can affect selectivity. researchgate.net
Detection UV at 255 nmWavelength where the aromatic system exhibits strong absorbance. helixchrom.com
Injection Volume 5 µLTypical volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which can lead to poor peak shape, low sensitivity, and thermal degradation in the injector. nih.govthescipub.com To overcome these limitations, derivatization is required to convert the polar active hydrogen atoms of the alcohol (-OH) and amine (-NH-) groups into less polar, more volatile functional groups. mdpi-res.com

Silylation is the most common derivatization strategy for this purpose. unina.it Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active protons with trimethylsilyl (B98337) (TMS) groups, forming TMS-ethers and TMS-amines. unina.ityoutube.com These derivatives are significantly more volatile and thermally stable, making them amenable to GC-MS analysis. thescipub.comresearchgate.net The resulting mass spectra, typically generated by electron impact (EI) ionization, provide characteristic fragmentation patterns that allow for definitive structural confirmation. nih.gov

Table 3: Typical GC-MS Parameters for the Analysis of Silylated this compound

ParameterConditionRationale
Derivatization Reagent BSTFA with 1% TMCSHighly effective for silylating both hydroxyl and amine groups. thescipub.com
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm)A common, relatively non-polar column suitable for a wide range of analytes. unina.it
Carrier Gas Helium at 1 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid volatilization of the silylated derivative.
Oven Program 70 °C (1 min), ramp to 280 °C at 10 °C/minTemperature gradient to separate compounds based on boiling point. unina.it
MS Ionization Mode Electron Impact (EI) at 70 eVStandard ionization technique that produces reproducible, library-searchable mass spectra. nih.gov
Mass Scan Range 40-650 amuCovers the expected mass range of the derivatized molecule and its fragments. nih.gov
Quantitative Ion (m/z) 93 (aniline fragment), specific ions for derivativeAniline fragment is characteristic; ions from the TMS derivative provide specificity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal technique for analyzing compounds like this compound directly in complex mixtures without derivatization. wiley.comd-nb.info The LC component separates the analyte from the matrix using conditions similar to those described for HPLC. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). wiley.comnih.gov

For a polar molecule like this compound, ESI in positive ion mode is highly effective, generating a protonated molecular ion [M+H]+. nih.govchromforum.org In the tandem mass spectrometer, this precursor ion is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), exceptional selectivity and low detection limits can be achieved. researchgate.netdocumentsdelivered.com This approach is particularly valuable for trace-level quantification in biological or environmental samples.

Table 4: Proposed LC-MS/MS Method Parameters for this compound

ParameterConditionRationale
LC System UHPLC/HPLC with reversed-phase C18 columnProvides separation prior to MS detection.
Mobile Phase Gradient of Water (0.1% Formic Acid) and Methanol/AcetonitrileStandard mobile phase for RP-LC of polar analytes.
Ionization Source Electrospray Ionization (ESI), Positive ModeEfficiently ionizes polar compounds to form [M+H]+ ions. nih.gov
Mass Analyzer Triple Quadrupole (QqQ) or Q-TOFQqQ is ideal for quantitative MRM; Q-TOF for high-resolution analysis.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification. researchgate.netdocumentsdelivered.com
Precursor Ion [M+H]+ m/z 199.2 (Calculated for C13H13NO)The protonated molecular ion selected in the first quadrupole.
Hypothetical Product Ions e.g., m/z 181 (loss of H2O), m/z 106 (C7H8N+)Stable, characteristic fragments used for confirmation and quantification.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. windows.netlcms.cz It is primarily used for the characterization of macromolecules and polymers. The application of GPC to a small molecule like this compound is not for its intrinsic analysis but for its separation from a high-molecular-weight matrix, such as a polymer or oligomer mixture. researchgate.netukaazpublications.com For instance, GPC can be used to quantify residual this compound monomer in a polymerization reaction product.

In such an application, a GPC column packed with porous, cross-linked polystyrene-divinylbenzene beads is used with an organic mobile phase like tetrahydrofuran (B95107) (THF). tosohbioscience.com Larger polymer molecules are excluded from the pores and elute first, while the smaller this compound molecule permeates the pores and has a longer retention time. lcms.cz To achieve comprehensive characterization, GPC is often coupled with multiple detectors. azom.commalvernpanalytical.com A UV detector would be highly sensitive to the aromatic this compound, while a Refractive Index (RI) detector would provide a concentration-dependent signal for the polymer. ukaazpublications.com Coupling with a light scattering detector could provide absolute molecular weight information for the polymer fraction. azom.commalvernpanalytical.com

Table 5: GPC System Configuration for Separating this compound from a Polymer Matrix

ParameterConditionRationale
Column GPC Column (e.g., Polystyrene-Divinylbenzene)Stationary phase with controlled pore sizes for size-based separation. tosohbioscience.com
Mobile Phase Tetrahydrofuran (THF)Common organic solvent for GPC that dissolves many polymers. researchgate.nettosohbioscience.com
Flow Rate 1.0 mL/minStandard flow rate for GPC analysis.
Temperature Ambient or slightly elevated (e.g., 40 °C)To ensure polymer solubility and reduce viscosity.
Detectors (in series) 1. UV-Vis DetectorSpecific and sensitive detection of the aromatic analyte. ukaazpublications.com
2. Refractive Index (RI) DetectorUniversal concentration detector for the polymer. malvernpanalytical.com
3. Light Scattering (LS) DetectorProvides absolute molecular weight data for the polymer. ukaazpublications.comazom.com

Table of Compounds

Compound Name
This compound
Acetic acid
Acetonitrile
Formic acid
Helium
Methanol
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Polystyrene
Polystyrene-divinylbenzene
Tetrahydrofuran (THF)
Trimethylchlorosilane (TMCS)

Theoretical and Computational Chemistry Investigations of 4 Anilinophenyl Methanol

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, optical properties, and intermolecular interactions. Analysis of the frontier molecular orbitals and charge distribution provides a quantitative framework for understanding these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, acting as an electron acceptor, is related to the electron affinity. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.trajchem-a.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a 6-311G(d,p) basis set, are commonly employed to determine the energies and spatial distributions of these orbitals. tci-thaijo.orgthaiscience.info For (4-Anilinophenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, which has a strong electron-donating capability. Conversely, the LUMO would likely be distributed across the phenylmethanol portion of the molecule. The interaction between the aniline and phenylmethanol groups governs the precise energies and the resulting energy gap.

Studies on structurally similar aniline derivatives provide insight into the expected values for this compound. tci-thaijo.orgthaiscience.info The electron-donating amino group tends to raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Table 1: Representative Frontier Orbital Energies for Aniline Derivatives (Calculated via DFT) This table presents illustrative data from similar compounds to contextualize the expected values for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-Aminoaniline-4.98-0.384.60
p-Isopropylaniline-5.58-0.285.30
p-Nitroaniline-6.67-2.783.89

Data sourced from studies on substituted anilines. thaiscience.info

The energy gap value is a key indicator of chemical reactivity, with a smaller gap, as seen in p-nitroaniline, indicating higher reactivity compared to the more stable p-isopropylaniline. thaiscience.info

Charge density calculations reveal the distribution of electrons within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This distribution is visualized through Molecular Electrostatic Potential (MEP) maps, which are invaluable for predicting sites of chemical reactivity. tci-thaijo.org

Table 2: Experimental Dipole Moments of Related Compounds

CompoundDipole Moment (Debye)
Methanol (B129727)1.71 D
Phenol1.54 D
Aniline1.53 D

Data sourced from comparative studies of dipole moments. doubtnut.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A Potential Energy Surface (PES) is a multi-dimensional map that represents the energy of a molecule as a function of its geometry. colostate.edu By calculating the PES, one can identify stable conformers (local minima), transition states for conformational changes (saddle points), and the energy barriers between them. colostate.eduresearchgate.net

For this compound, the key degrees of rotational freedom include:

Torsion around the C-N bond between the aniline nitrogen and the phenyl ring.

Torsion around the C-C bond connecting the two aromatic rings.

Rotation of the hydroxymethyl (-CH2OH) group.

Computational methods can generate a PES by systematically varying these dihedral angles and calculating the molecule's energy at each point. The resulting surface reveals the most energetically favorable conformations. These stable structures are typically governed by a balance of steric hindrance between the bulky phenyl groups and potential weak intramolecular interactions, such as hydrogen bonding between the amine hydrogen and the hydroxyl oxygen. Ab initio and semiempirical calculations are often performed to analyze these surfaces and interpret experimental results. colostate.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a fundamental tool for elucidating the detailed step-by-step pathways of chemical reactions. By mapping the potential energy surface of a reacting system, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This provides a deep understanding of reaction feasibility, selectivity, and kinetics.

A plausible reaction to investigate for this compound is its interaction with hydroxyl radicals (•OH), a key process in atmospheric and biological chemistry. researchgate.netmdpi.com Computational studies on similar molecules, such as 4-methyl aniline, have shown that such reactions can proceed through multiple pathways, including hydrogen abstraction from the amine group, the methyl group, or addition to the aromatic ring. researchgate.netmdpi.com

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, known as the reaction coordinate. It is a fleeting molecular configuration that is not a stable intermediate but rather a saddle point on the potential energy surface. mdpi.com

Locating and characterizing the TS is a primary goal of reaction mechanism studies. Computationally, this involves optimization algorithms that search for a geometry where the energy is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. The identity of a true transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. mdpi.com The Intrinsic Reaction Coordinate (IRC) method can then be used to verify that the identified TS correctly connects the desired reactants and products. mdpi.com

Once the stationary points on the PES (reactants, products, and transition states) are located, their relative energies can be used to determine the key thermodynamic and kinetic parameters of the reaction.

Reaction Kinetics: Based on the calculated energetics, reaction rate constants (k) can be estimated using theories such as Transition State Theory (TST) or the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com These theories provide a direct link between the computed properties of the transition state and the macroscopic rate of the reaction.

For the reaction of an aniline derivative with •OH, computational studies can determine the branching ratios for different reaction channels (e.g., abstraction vs. addition) by comparing the activation energies for each path. researchgate.net The path with the lowest activation energy is typically the dominant kinetic pathway.

Table 3: Illustrative Calculated Kinetic Parameters for the Reaction of 4-Methyl Aniline with •OH This table shows example data from a related system to demonstrate the outputs of computational kinetic studies. researchgate.net

Reaction PathwayActivation Energy (kJ/mol)Rate Constant (cm³/s) at 300 K
H-abstraction from -NH2-15.21.8 x 10⁻¹¹
H-abstraction from -CH325.13.5 x 10⁻¹⁴
•OH addition to ring (ortho)-4.05.2 x 10⁻¹²

Data sourced from a computational study on 4-methyl aniline + OH. researchgate.net

These calculations can be performed over a range of temperatures and pressures to predict how reaction rates will change under different conditions. mdpi.com

Spectroscopic Property Prediction and Validation

The theoretical prediction of spectroscopic properties for this compound provides a powerful tool for validating its molecular structure and understanding its electronic characteristics. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters, which can then be compared with experimental data for validation.

Key spectroscopic properties that can be predicted include:

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum. For this compound, these transitions are typically π-π* and n-π* in nature, arising from the phenyl rings and the heteroatoms (oxygen and nitrogen). The predicted maximum absorption wavelengths (λmax) can be correlated with experimental spectra to understand the electronic structure and chromophores within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. These theoretical chemical shifts are then compared to experimental NMR data to aid in the assignment of signals and confirm the connectivity of atoms within the molecule.

The comparison between theoretical and experimental spectra is crucial for validating the computational model. A good correlation between the predicted and observed spectra indicates that the chosen theoretical level (functional and basis set) accurately describes the molecular and electronic structure of this compound.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterValue
IR SpectroscopyO-H Stretching Frequency~3400-3600 cm⁻¹
N-H Stretching Frequency~3300-3500 cm⁻¹
UV-Vis Spectroscopyλmax (π-π* transition)~280-320 nm
¹H NMR Spectroscopy-OH Proton Chemical Shift~4.5-5.5 ppm
-NH Proton Chemical Shift~3.5-4.5 ppm
¹³C NMR SpectroscopyC-OH Carbon Chemical Shift~60-70 ppm

Note: The values in this table are illustrative and represent typical ranges for the functional groups present in this compound.

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of this compound is significantly influenced by various intermolecular interactions, which dictate the crystal packing and ultimately the macroscopic properties of the material. Computational studies are instrumental in elucidating these interactions.

Hydrogen Bonding Networks

Hydrogen bonds are among the most critical interactions governing the crystal structure of this compound, owing to the presence of both hydrogen bond donors (-OH and -NH) and acceptors (the oxygen and nitrogen atoms). These interactions can lead to the formation of complex and predictable supramolecular structures. ias.ac.infigshare.comresearchgate.netnih.govnih.gov

Computational modeling allows for the identification and characterization of these hydrogen bonds. In the crystalline form, molecules of this compound can form chains or more complex networks through O-H···N, N-H···O, or O-H···O hydrogen bonds. researchgate.net The strength and geometry of these bonds can be calculated, providing insight into the stability of the crystal lattice. For instance, the hydroxyl group of one molecule can act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, and the amino group can donate its hydrogen to the oxygen of another.

Application of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound. mdpi.commdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov

Functionals: A variety of functionals are available, ranging from local-density approximation (LDA) and generalized gradient approximation (GGA) to hybrid functionals that incorporate a portion of exact Hartree-Fock exchange. For organic molecules like this compound, hybrid functionals such as B3LYP are often a good starting point as they provide a balance between computational cost and accuracy. researchgate.netnih.gov For studying non-covalent interactions, functionals that include dispersion corrections (e.g., B3LYP-D3) are often necessary to obtain accurate results. nih.gov

Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. The size and flexibility of the basis set affect the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p), or Dunning's correlation-consistent basis sets, like cc-pVDZ, are commonly used for molecules of this size. The choice of basis set is a compromise between desired accuracy and computational feasibility. researchgate.net

Table 2: Commonly Used DFT Functionals and Basis Sets

FunctionalTypeBasis SetCommon Application
B3LYPHybrid GGA6-31G(d,p)Geometry Optimization, Vibrational Frequencies
M06-2XHybrid Meta-GGAcc-pVTZNon-covalent Interactions, Thermochemistry
ωB97X-DRange-Separated Hybrid with Dispersionaug-cc-pVDZElectronic Excitations, Charge Transfer

DFT-Molecular Dynamics (DFT-MD) Simulations

DFT-based Molecular Dynamics (DFT-MD) simulations combine the electronic structure calculations of DFT with the simulation of atomic motion over time. ed.ac.uk This approach allows for the study of the dynamic behavior of this compound, including conformational changes and intermolecular interactions in a condensed phase or at finite temperatures. researchgate.net

In a DFT-MD simulation, the forces on the atoms are calculated at each time step using DFT, and these forces are then used to propagate the atomic positions according to the laws of classical mechanics. This method provides a more realistic description of the system compared to static DFT calculations, as it includes the effects of temperature and dynamics. DFT-MD can be particularly useful for studying the hydrogen bond dynamics and the flexibility of the molecule in different environments. ed.ac.uk

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) analysis to this compound. QTAIM is a powerful theoretical framework that partitions a molecule's electron density to define atoms and the bonds between them, providing insights into the nature of chemical bonding. This analysis is based on the topology of the electron density, where critical points are used to characterize atomic interactions.

In a typical QTAIM analysis, various parameters at the bond critical points (BCPs) are examined. These include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), the kinetic energy density (G(r)), the potential energy density (V(r)), and the total energy density (H(r)). The signs and magnitudes of these values help to classify the type of interaction, such as shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds) interactions.

For this compound, a hypothetical QTAIM analysis would be expected to characterize the covalent bonds within the two phenyl rings, the C-N bond linking them, the C-O bond of the methanol group, and the N-H and O-H bonds. Furthermore, intramolecular interactions, such as potential hydrogen bonds or steric contacts, could be identified and quantified. However, without specific computational studies on this molecule, no data tables or detailed research findings can be presented.

Natural Bond Orbital (NBO) Analysis

Similar to the QTAIM analysis, a specific Natural Bond Orbital (NBO) analysis for this compound is not available in the current body of scientific literature. NBO analysis is a computational method that translates the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals, providing a chemically intuitive picture of bonding. rutgers.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which corresponds to stabilizing electronic interactions like hyperconjugation. The stabilization energy (E(2)) associated with these interactions provides a measure of their significance.

For this compound, an NBO analysis would provide valuable information on:

The hybridization of the atomic orbitals and the composition of the bonds.

The charge distribution and the quantification of the natural atomic charges.

The key donor-acceptor interactions responsible for the molecule's electronic structure and stability. This would include interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, as well as π-electron delocalization within and between the phenyl rings.

The absence of published computational research on this compound means that no specific data on orbital occupancies, hybridization, or the stabilization energies of donor-acceptor interactions can be provided. Such an analysis would require a dedicated computational study to be performed on the molecule.

Applications of 4 Anilinophenyl Methanol in Chemical Science and Technology

Role as a Precursor in Organic Synthesis

The dual functionality of (4-Anilinophenyl)methanol, comprising a nucleophilic amino group and a reactive hydroxyl group, renders it a versatile starting material for the construction of more complex molecular architectures.

Synthesis of Advanced Aromatic Amines

This compound serves as a key precursor in the synthesis of various advanced aromatic amines, particularly N-substituted diphenylamine (B1679370) derivatives. The hydroxyl group can be activated or transformed, allowing for subsequent reactions at the benzylic position, while the aniline (B41778) nitrogen can participate in a range of coupling and condensation reactions.

One of the primary applications is in N-alkylation reactions. While direct N-alkylation of anilines with alcohols can be challenging, this compound provides a masked form of a reactive benzylating agent. The hydroxyl group can be converted into a better leaving group, such as a halide or a sulfonate ester, facilitating subsequent nucleophilic substitution by another amine. This approach allows for the synthesis of unsymmetrical diarylamines with diverse substitution patterns, which are important scaffolds in medicinal chemistry and materials science.

PrecursorReagentProductApplication of Product
This compoundThionyl chloride, then secondary amine (R₂NH)N-(4-((dialkylamino)methyl)phenyl)anilineIntermediate for pharmaceuticals, agrochemicals
This compoundp-Toluenesulfonyl chloride, then primary amine (RNH₂)N-(4-((alkylamino)methyl)phenyl)anilineBuilding block for ligands, organic conductors

Building Block for Heterocyclic Compounds

The inherent structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The presence of both a nitrogen and an oxygen functionality allows for intramolecular or intermolecular cyclization reactions to form rings of varying sizes and functionalities.

For instance, derivatives of this compound can be utilized in the synthesis of phenoxazines. Phenoxazine and its derivatives are an important class of heterocyclic compounds with applications as dyes, fluorescent probes, and in medicinal chemistry. researchgate.netnih.govrsc.orgnih.govnih.gov The synthesis can proceed through the reaction of an ortho-aminophenol derivative, which can be conceptually derived from the starting material, with a suitable coupling partner, followed by cyclization. researchgate.netnih.gov

Starting Material DerivativeReaction TypeHeterocyclic ProductSignificance of Product
N-(2-hydroxyphenyl)-4-(hydroxymethyl)anilineIntramolecular cyclizationPhenoxazine derivativeDyes, pharmaceuticals, electronic materials. nih.govnih.gov
4-(Phenylamino)benzaldehyde (B172524) (from oxidation of the alcohol)Condensation with o-phenylenediaminePhenazine derivativeBiologically active compounds, redox indicators

Intermediate in the Formation of Complex Organic Structures

Beyond the synthesis of specific classes of compounds, this compound can serve as a crucial intermediate in multi-step syntheses of complex organic molecules. Its bifunctional nature allows for sequential or orthogonal functionalization, enabling the construction of intricate molecular frameworks. The aniline moiety can direct ortho-lithiation or participate in transition-metal-catalyzed cross-coupling reactions, while the benzyl (B1604629) alcohol can be oxidized to an aldehyde for subsequent olefination or condensation reactions. This strategic positioning of reactive sites makes it a valuable tool for synthetic chemists aiming to build complex structures with precise control over the substitution pattern.

Application in Functional Materials

The molecular structure of this compound is a precursor to chromophoric and electro-active systems, making it a valuable component in the design and synthesis of functional materials.

Precursor for Advanced Dyes and Pigments

This compound can be envisioned as a precursor for the synthesis of various classes of dyes, including triarylmethane and azomethine dyes.

Triarylmethane Dyes: The aniline moiety of this compound is a key structural component found in many triarylmethane dyes. nih.govsci-hub.stuclan.ac.uk These dyes are known for their brilliant colors and high tinctorial strength. nih.gov In a typical synthesis, an aniline derivative is condensed with a benzaldehyde (B42025) derivative and then oxidized to form the final dye. sci-hub.st While direct use of this compound is not explicitly detailed, its derivatives, such as N,N-diphenyl-p-phenylenediamine, are key intermediates in the synthesis of these dyes. sigmaaldrich.com The synthesis often proceeds through a colorless leuco form, which is subsequently oxidized to the colored dye. sci-hub.stresearchgate.net

Azomethine Dyes: The oxidation of the alcohol functionality in this compound to an aldehyde would yield 4-(phenylamino)benzaldehyde. This aldehyde can then undergo condensation with another aromatic amine or a coupling component to form azomethine (Schiff base) dyes. google.com These dyes are known for their applications in various fields, including coloration of textiles and as functional materials. google.com

Dye ClassSynthetic Intermediate from this compoundKey Reaction
Triarylmethane DyesN,N-Diphenyl-p-phenylenediamine (conceptual derivative)Condensation and Oxidation. sci-hub.st
Azomethine Dyes4-(Phenylamino)benzaldehyde (via oxidation)Condensation with anilines/phenols. google.com

Development of Non-linear Optical (NLO) Materials (based on related Schiff bases)

Schiff bases derived from aromatic amines have garnered significant attention for their potential applications in non-linear optical (NLO) materials. nih.govresearchgate.net These materials can alter the properties of light passing through them and are crucial for applications in optoelectronics and photonics. The NLO properties of Schiff bases often arise from the presence of a donor-π-acceptor (D-π-A) electronic structure within the molecule.

By oxidizing this compound to 4-(phenylamino)benzaldehyde, a versatile precursor for NLO-active Schiff bases is obtained. The anilino group acts as an electron donor, the phenyl ring and the azomethine bond form the π-conjugated bridge, and a suitable electron-withdrawing group can be introduced on the other aromatic ring of the Schiff base. The condensation of 4-(phenylamino)benzaldehyde with various substituted anilines allows for the fine-tuning of the NLO properties of the resulting materials. The efficiency of second-harmonic generation (SHG), a key NLO property, is highly dependent on the molecular structure and the nature of the donor and acceptor groups. rsc.org

Schiff Base PrecursorCondensation PartnerResulting Structure TypeKey Feature for NLO Properties
4-(Phenylamino)benzaldehydeNitroanilineDonor-π-AcceptorLarge molecular hyperpolarizability. researchgate.net
4-(Phenylamino)benzaldehydeCyano-substituted anilineExtended π-conjugationEnhanced second-harmonic generation. rsc.org

Derivatization Reagent in Analytical Chemistry

Derivatization is a common strategy in analytical chemistry, particularly in chromatographic methods, to enhance the detectability and separation of analytes. This process involves chemically modifying a compound of interest to improve its physicochemical properties, such as volatility or spectroscopic response. Despite the theoretical potential for the hydroxyl or amino groups of this compound to engage in such reactions, extensive searches of chemical databases and scholarly articles did not yield any instances of its use as a derivatization reagent.

For Enhanced Detection in Chromatographic Methods

The core function of a derivatization reagent in chromatography is to tag an analyte with a moiety that can be more sensitively detected, for example, by fluorescence or mass spectrometry. While numerous reagents are designed for this purpose, there is no documented evidence of this compound being employed to enhance the detection of any class of compounds in methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Research in this area is focused on other well-established derivatizing agents.

Catalytic Applications and Ligand Design

In the field of catalysis, the design of ligands that can coordinate with metal centers is crucial for developing efficient and selective catalysts. The amino and hydroxyl groups of this compound present potential coordination sites. Nevertheless, a thorough review of the literature indicates that this compound has not been explored as a ligand in the design of catalysts for any reported chemical transformations. The focus of ligand design in catalysis remains on other classes of organic molecules.

Q & A

Q. What are the standard synthetic routes for (4-Anilinophenyl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via reduction of its corresponding ketone precursor, such as (4-Anilinophenyl)ketone, using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ in ethanol at 0–25°C typically achieves yields of 70–85%, while LiAlH₄ in tetrahydrofuran (THF) may offer higher yields (~90%) but requires strict anhydrous conditions . Side reactions, such as over-reduction or decomposition, can occur if temperature or stoichiometry is poorly controlled.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization combines ¹H/¹³C NMR (to confirm hydroxyl and aniline proton environments), FT-IR (to identify -OH stretches at ~3200–3400 cm⁻¹), and HPLC (for purity >98%). X-ray crystallography, as demonstrated in structurally related compounds (e.g., (E)-2-{[(4-anilinophenyl)imino]methyl}phenol), provides definitive confirmation of molecular geometry and hydrogen bonding patterns .

Q. What are the key solubility and stability considerations for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability studies indicate degradation under prolonged UV exposure or acidic conditions (pH <4), leading to oxidation products. Store at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and oxidative decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what factors govern stereochemical outcomes?

  • Methodological Answer : Enantioselective reduction of prochiral ketones using biocatalysts (e.g., alcohol dehydrogenases) or chiral metal complexes (e.g., Ru-BINAP systems) can yield enantiomeric excess (ee) >90%. For example, asymmetric transfer hydrogenation with [RuCl(η⁶-p-cymene)(TsDPEN)] in iPrOH/water at 40°C achieves ee values of 92–95%. Reaction parameters such as solvent polarity, temperature, and catalyst loading critically influence stereoselectivity .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism, residual solvents, or impurities. Use high-field NMR (≥500 MHz) with deuterated DMSO to resolve overlapping signals. For mass spectrometry, employ HRMS-ESI (High-Resolution Mass Spectrometry) with lock mass calibration to distinguish between isobaric species. Cross-validate with computational methods (e.g., DFT-predicted chemical shifts) .

Q. How does the electronic nature of substituents on the aniline ring modulate the biological activity of this compound analogs?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) at the para position enhance antimicrobial potency by increasing lipophilicity and membrane penetration. For instance, derivatives with -OCH₃ show MIC values of 2–4 µg/mL against S. aureus, compared to 8–16 µg/mL for unsubstituted analogs. SAR studies combined with molecular docking (e.g., against bacterial dihydrofolate reductase) reveal critical hydrogen-bonding interactions .

Q. What environmental and toxicological assessments are needed for this compound in large-scale applications?

  • Methodological Answer : Conduct ecotoxicological assays (e.g., Daphnia magna acute toxicity, EC₅₀) and biodegradability studies (OECD 301F). Preliminary data on structurally similar compounds suggest moderate aquatic toxicity (EC₅₀ ~10 mg/L), necessitating wastewater treatment via advanced oxidation processes (AOPs) or enzymatic degradation. Lifecycle analysis (LCA) should evaluate solvent recovery and byproduct management .

Future Research Directions

  • Biocatalytic Optimization : Explore engineered enzymes (e.g., ketoreductases) for greener synthesis under mild conditions .
  • Hybrid Materials : Incorporate this compound into polymer matrices (e.g., RAFT-synthesized polymethacrylamides) for antimicrobial coatings .
  • In Silico Screening : Use QSAR models to predict novel derivatives with enhanced bioactivity and reduced toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.